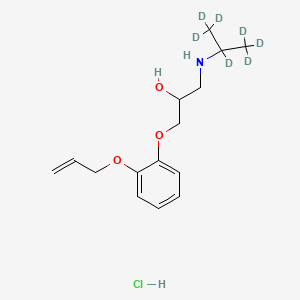

3-Trifluoromethyl-2-methylaniline-d3

カタログ番号:

B564721

CAS番号:

1189989-60-3

分子量:

178.173

InChIキー:

TWLDBACVSHADLI-FIBGUPNXSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

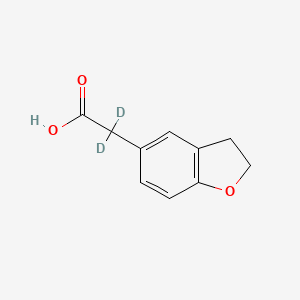

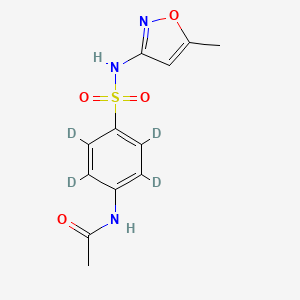

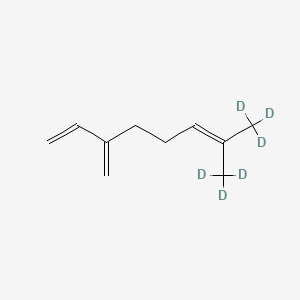

3-Trifluoromethyl-2-methylaniline-d3 is an organic compound with the molecular formula C8H5D3F3N . It is a brown solid and is a versatile labelled intermediate for Flunixin synthesis . It can also serve as an intermediate for analgesic and anti-inflammatory agents .

Synthesis Analysis

This compound is used as a versatile labelled intermediate for Flunixin synthesis . It can also be used as an intermediate for analgesic and anti-inflammatory agents .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H5D3F3N . It has a molecular weight of 178.17 .Chemical Reactions Analysis

This compound is a versatile labelled intermediate for Flunixin synthesis . It can also be used as an intermediate for analgesic and anti-inflammatory agents .Physical And Chemical Properties Analysis

This compound is a brown solid . It has a molecular weight of 178.17 . It should be stored at 2-8°C .科学的研究の応用

Synthesis and Structural Studies

- Application in Single Molecule Magnets : A study by Costes, Shova, & Wernsdorfer (2008) explored the synthesis and magnetic studies of tetranuclear [Cu-Ln]2 single molecule magnets using a trianionic ligand related to 3-Trifluoromethyl-2-methylaniline-d3.

Pharmaceutical and Drug Design

- Role in Antiandrogen Activity : A research by Tucker, Crook, & Chesterson (1988) discussed the synthesis of 3-substituted derivatives of 2-hydroxypropionanilides, highlighting the partial androgen agonist activity in compounds with a trifluoromethyl series, similar to this compound.

- Anti-Cancer Drug Design : Kecel-Gunduz et al. (2021) conducted studies on a new anticancer drug molecule involving a compound similar to this compound, focusing on its synthesis, characterization, and anti-cancer activity.

Chemical Synthesis and Characterization

- Electrosynthesis of Polymers : Research by Wei et al. (2005) on the electropolymerisation of N-methylaniline, which is structurally related to this compound, showed potential applications in synthesizing thin polymer films.

- Bioinspired Design of d3-Methylating Agents : A study by Wang, Zhao, Zhao, & Shi (2020) developed a robust d3-methylating agent with high selectivity and deuterium incorporation, illustrating potential applications in pharmaceuticals.

Spectroscopy and Theoretical Calculations

- Vibrational Spectra Analysis : Zhang, Liu, Cheng, Du, & Zhu (2016) conducted theoretical calculations and spectroscopic analysis of cis- and trans-3-Fluoro-N-methylaniline, closely related to this compound, to understand its molecular structure and properties.

Advanced Organic Chemistry

- Trifluoromethylation Reactions : Levin, Chen, Neubig, Hong, Theulier, Kobylianskii, Janabi, O’Neil, & Toste (2017) explored a borane-catalyzed C(sp3)-CF3 bond formation mechanism, demonstrating an innovative approach to trifluoromethylation, a process integral to compounds like this compound.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Trifluoromethyl-2-methylaniline-d3 involves the introduction of a deuterium label onto the aniline ring via a metal-catalyzed hydrogen-deuterium exchange reaction.", "Starting Materials": [ "2-Methylaniline", "Deuterium oxide (D2O)", "Trifluoromethyl iodide", "Palladium on carbon (Pd/C)", "Hydrogen gas (H2)" ], "Reaction": [ "Step 1: Dissolve 2-Methylaniline in D2O and add Pd/C catalyst.", "Step 2: Introduce H2 gas to initiate the hydrogen-deuterium exchange reaction. Allow the reaction to proceed until complete.", "Step 3: Remove the Pd/C catalyst and evaporate the solvent to obtain 2-Methylaniline-d3.", "Step 4: Dissolve 2-Methylaniline-d3 in anhydrous THF and add trifluoromethyl iodide.", "Step 5: Add a base such as potassium carbonate to the reaction mixture to facilitate the substitution reaction.", "Step 6: Heat the reaction mixture to reflux for several hours until complete.", "Step 7: Cool the reaction mixture and filter off any solids to obtain 3-Trifluoromethyl-2-methylaniline-d3 as a yellow solid." ] } | |

| 1189989-60-3 | |

分子式 |

C8H8F3N |

分子量 |

178.173 |

IUPAC名 |

2-(trideuteriomethyl)-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3 |

InChIキー |

TWLDBACVSHADLI-FIBGUPNXSA-N |

SMILES |

CC1=C(C=CC=C1N)C(F)(F)F |

同義語 |

2-(Methyl-d3)-3-trifluoromethylbenzenamine; 2-Amino-6-(trifluoromethyl)(toluene-d3); 2-(Methyl-d3)-3-(trifluoromethyl)phenylamine; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Oxprenolol

Cat. No.: B564638

CAS No.: 1189649-47-5

Lyratal

Cat. No.: B564639

CAS No.: 19889-93-1

(R)-4-Methoxy Propranolol

Cat. No.: B564640

CAS No.: 437999-44-5

2,3-Dihydro-5-benzofuranethanol-d4

Cat. No.: B564644

CAS No.: 1185079-36-0